4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(3,4-difluorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF2NS/c16-11-4-1-9(2-5-11)14-8-20-15(19-14)10-3-6-12(17)13(18)7-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRBSGAEAXGOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=C(C=C3)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be formed through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative and a halogenated ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a bromophenylboronic acid and a suitable thiazole derivative.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a similar coupling reaction, using a difluorophenylboronic acid and a suitable thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in further coupling reactions to introduce additional functional groups or to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring, which may have different electronic and steric properties.
Scientific Research Applications
4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole is a thiazole derivative with bromine and fluorine substituents on its phenyl rings. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The compound features a thiazole ring bonded to two phenyl groups, with a bromine atom at the para position on one phenyl group and two fluorine atoms at the meta and para positions on the other. This arrangement gives the compound unique chemical properties and biological activities.
Potential Applications
This compound has potential applications in medicinal chemistry due to its biological activity. It may be a lead compound for developing new anticancer agents or antimicrobial drugs. Its unique structure could be explored for applications in materials science or as a fluorescent probe due to possible photophysical properties associated with its aromatic system.
Thiazole derivatives, including this compound, exhibit a range of biological activities. Studies have shown that compounds with thiazole moieties can possess significant anticancer properties, antimicrobial effects, and enzyme inhibition capabilities. For example, thiazoles have been reported to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. The specific substitution pattern in this compound may enhance its potency against certain cancer cell lines or bacterial strains.
Scientific Research
Interaction studies often focus on its binding affinity to various biological targets such as enzymes or receptors. Molecular docking studies can reveal how this compound interacts with cyclooxygenase enzymes or other relevant proteins involved in disease pathways. These studies help elucidate its mechanism of action and guide further modifications to enhance efficacy and selectivity.
Anticancer Applications
Thiazole derivatives have demonstrated substantial BRAF V600E inhibitory potential and antiproliferative activity against MCF-7 and WM266.4 cell lines . A specific compound, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole, emerged as the most potent antiproliferative agent with IC50 values of 0.16 μM and 0.12 μM against MCF-7 and WM266.4 cell lines, respectively . This compound also demonstrated a potent BRAF V600E inhibitory effect, exhibiting an IC50 value of 0.05 μM, comparable to the reference drug sorafenib .
Another compound, 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, exhibited promising anticancer activity, demonstrating significant inhibitory effects on A549 cancer cells with an IC50 of 62.5 μg/mL compared to the standard drug cisplatin (IC50 value of 45.88 μg/mL) and displaying low anticancer effects against NIH/3T3 cells .
Antimicrobial Applications
Thiazoles have demonstrated potential antibacterial activity . One derivative, 42, exceeded the activity of the standard (amphotericin B) against Staphylococcus epidermidis possibly due to the presence of an imidazotriazole ring .
Other Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substituents
- Electron-Withdrawing vs. Fluorine atoms also reduce metabolic degradation, increasing bioavailability .
- Halogen Effects :
Bromine at position 4 provides stronger halogen bonding than chlorine or fluorine, as seen in analogs like N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine . This may enhance interactions with residues like Trp286 in AChE .
Molecular Docking and ADME Profiles
- AChE Inhibition :
Trifluoromethylphenyl analogs (e.g., Compound 2e) show π–π interactions with Trp286 and Tyr341 in AChE, while bromophenyl derivatives may prioritize halogen bonding with hydrophobic pockets . - ADME Properties : Fluorine and bromine substituents improve lipophilicity (logP ~2–3) and blood-brain barrier penetration compared to polar groups like methoxy or hydroxyl .
Biological Activity
4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Characterized by its unique structure incorporating both bromine and fluorine atoms, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, including its mechanisms of action, applications in drug development, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHBrFN S
- Molecular Weight : 352.21 g/mol
- CAS Number : 1421262-85-2
The compound features a thiazole ring, which is known for its diverse medicinal properties, including antibacterial, antifungal, and anticancer activities. The presence of electron-withdrawing groups like bromine and fluorine enhances its reactivity and biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes associated with disease pathways. For instance, it has been studied for its potential inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications .
- Anticancer Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation by interfering with DNA topoisomerase I (Top1), a critical enzyme in DNA replication. The compound shows promise in inhibiting Top1 activity, with some derivatives exhibiting IC values in the low micromolar range against cancer cell lines .
Antimicrobial Activity
Studies have shown that thiazole compounds exhibit significant antimicrobial properties. The thiazole nucleus is essential for antimicrobial activity due to its ability to disrupt bacterial lipid biosynthesis .
| Compound | Activity Type | Target Organism | IC (µM) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | TBD |
| This compound | Antifungal | C. albicans | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
| Cell Line | Compound | IC (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | This compound | TBD |
| HCT116 (Colon Cancer) | This compound | TBD |
Case Studies
-
Aldose Reductase Inhibition :
A study synthesized various thiazole derivatives and evaluated their aldose reductase inhibitory effects. Among them, compounds incorporating the thiazole moiety demonstrated promising activity against this target, indicating the potential of this compound as a lead compound for diabetic complications . -
Topoisomerase Inhibition :
Research involving molecular docking studies revealed that derivatives of this compound bind effectively to the Top1-DNA complex, suggesting a robust mechanism for anticancer activity. The binding affinity was comparable to established Top1 inhibitors .
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other thiazole derivatives:
| Compound Name | Structural Differences | Notable Activities |
|---|---|---|
| 4-(4-Bromophenyl)-2-phenylthiazole | Lacks difluorophenyl group | Moderate antibacterial |
| 4-(4-Chlorophenyl)-2-(3,4-difluorophenyl)thiazole | Contains chlorine instead of bromine | Lower anticancer efficacy |
This comparative analysis emphasizes the enhanced biological activities attributed to the bromine and difluorophenyl substituents in the target compound.
Q & A
Q. What are the established synthetic routes for 4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from halogenated precursors. A common method includes condensation of phenacyl bromide derivatives with thioamides under reflux conditions in ethanol, followed by purification via recrystallization. Key parameters include solvent polarity (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst selection (e.g., triethylamine for deprotonation). Microwave-assisted synthesis can enhance yields and reduce reaction times for similar thiazole derivatives .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for confirming bond lengths, angles, and crystal packing. For example, single-crystal studies of analogous thiazole derivatives reveal dihedral angles between aromatic rings (e.g., 45–60°), which influence electronic properties. Spectroscopic methods include:
Q. What preliminary biological activities have been reported for this compound?
Thiazole derivatives with halogenated aryl groups exhibit antimicrobial and anticancer properties. For example, structurally similar compounds show IC values of 2–10 µM against MCF-7 and A549 cell lines in SRB assays. Activity is attributed to interactions with cellular targets like tubulin or DNA topoisomerases .
Advanced Research Questions
Q. How do electronic effects of the 3,4-difluorophenyl group influence reactivity and bioactivity?
Fluorine substituents increase electron-withdrawing effects, enhancing thiazole ring stability and π-π stacking with biological targets. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps (ΔE ≈ 4.5 eV) compared to non-fluorinated analogs, improving charge-transfer properties. This correlates with enhanced inhibitory potency against kinases like EGFR .
Q. What strategies resolve contradictions in reported cytotoxicity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Mitigation strategies include:
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
Molecular dynamics (MD) simulations and QSAR models predict logP (≈3.5), solubility (<0.1 mg/mL), and metabolic stability. Tools like SwissADME estimate high permeability across the blood-brain barrier (BBB score: 0.85) due to lipophilic aromatic groups. Docking studies (AutoDock Vina) identify potential binding modes with CYP450 enzymes .
Q. How can photophysical properties be exploited for material science applications?
The conjugated thiazole core and halogenated aryl groups enable applications in organic electronics. Key measurements include:
- UV-Vis : λ ≈ 320 nm (π→π transitions).
- Fluorescence : Quantum yields (Φ) of 0.2–0.4 in DMSO.
- Thermal stability : DSC shows decomposition temperatures >250°C, suitable for OLEDs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
